molecular formula C88H100Cl2N10O28 B8068804 Dalvance

Dalvance

Cat. No.: B8068804
M. Wt: 1816.7 g/mol
InChI Key: KGPGQDLTDHGEGT-VBZOGQDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalvance, with the chemical entity Dalbavancin, is a second-generation, semi-synthetic lipoglycopeptide antibiotic provided for non-clinical research applications . Its primary research value lies in its potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and various streptococci . Dalbavancin's mechanism of action involves binding to the D-alanyl-D-alanine terminus of the stem pentapeptide in nascent bacterial cell wall peptidoglycan, thereby inhibiting cross-linking and disrupting cell wall biosynthesis . A key characteristic of significant research interest is its exceptionally prolonged half-life of approximately 14.4 days (346 hours), which is driven by its high (93%) reversible binding to human serum albumin . This pharmacokinetic profile, enabling sustained antimicrobial activity, makes it a valuable compound for investigating extended-duration therapies and outpatient parenteral antimicrobial therapy (OPAT) models in a research setting . While its approved clinical indication is for Acute Bacterial Skin and Skin Structure Infections (ABSSSI), ongoing scientific exploration involves its potential utility in other areas, such as osteoarticular infections, bacteremia, and endocarditis caused by susceptible Gram-positive organisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67?,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGQDLTDHGEGT-VBZOGQDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)NC(C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H100Cl2N10O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1816.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171500-79-1
Record name Dalbavancin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dalbavancin is synthesized through a semi-synthetic process involving the fermentation of Actinoplanes to produce the A40926 precursor . The preparation involves several steps:

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Phase III Trials: In two studies (n=1,312), this compound achieved 85% clinical success rates at follow-up (Day 14–28), matching vancomycin-linezolid combinations.
  • Pediatric Use : A 2021 FDA approval extended this compound to children aged ≥3 months, with safety and efficacy comparable to adults .
  • Cost-Effectiveness : Reduced dosing frequency lowers overall treatment costs by ~30% compared to vancomycin .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Dalvance’s efficacy against Gram-positive pathogens?

  • Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus pyogenes. For biofilm studies, employ crystal violet assays or confocal microscopy to quantify biofilm disruption . Include negative controls (e.g., untreated cultures) and validate results with at least three biological replicates.

Q. How should a pharmacokinetic (PK) study for this compound in pediatric populations be structured?

  • Methodological Answer: Design a two-part study: (1) Phase I dose-escalation trial to assess safety and tolerability, and (2) Phase II trial with population PK modeling to account for weight and age variability. Collect plasma samples at 0, 24, 72, and 168 hours post-infusion. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Ensure ethical approval for pediatric cohorts .

Q. What biomarkers are critical for monitoring this compound-induced hepatotoxicity in clinical trials?

  • Methodological Answer: Monitor alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels at baseline and weekly during treatment. Include bilirubin and alkaline phosphatase as secondary markers. For advanced analysis, perform liver elastography or biopsy in cases of sustained enzyme elevation (>3× ULN) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro susceptibility data and clinical outcomes for this compound?

  • Methodological Answer: Conduct genomic sequencing of bacterial isolates to identify resistance mechanisms (e.g., van gene clusters, efflux pump upregulation). Compare in vitro MICs with in vivo efficacy using neutropenic murine models. Perform multivariate regression to adjust for covariates like patient comorbidities or prior antibiotic exposure .

Q. What statistical methods are appropriate for analyzing long-term resistance development in this compound-treated populations?

  • Methodological Answer: Use time-series analysis to track resistance incidence over 5–10 years. Apply Cox proportional hazards models to identify risk factors (e.g., dosing frequency, comorbid diabetes). Integrate whole-genome sequencing data to correlate resistance mutations with clinical outcomes .

Q. How can multi-omics approaches elucidate this compound’s impact on host-microbe interactions?

  • Methodological Answer: Combine metagenomics (stool samples) to assess gut microbiota shifts, transcriptomics (RNA-seq of infected tissues) to map host immune responses, and metabolomics (LC-MS) to identify dysregulated pathways. Use bioinformatics tools like LEfSe or DESeq2 for differential analysis .

Methodological Recommendations

  • For Experimental Reproducibility : Document raw data (e.g., MIC values, PK curves) in supplementary materials. Follow STROBE guidelines for observational studies or CONSORT for clinical trials .
  • Addressing Limitations : In discussion sections, explicitly state sample size constraints or confounding variables (e.g., concurrent antibiotics). Propose follow-up studies using larger cohorts or mechanistic models (e.g., 3D organoids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.